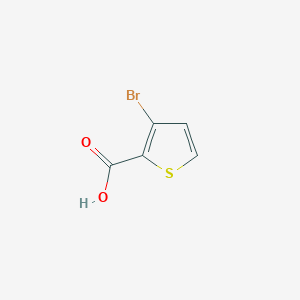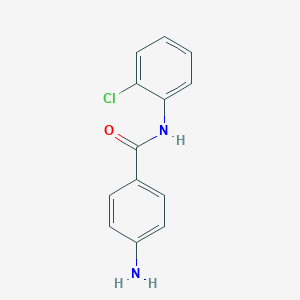
ethyl (Z)-2-cyano-3-ethoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, also known as ethyl cyanoacrylate, is a colorless liquid that is widely used in scientific research. It belongs to the family of cyanoacrylate esters, which are characterized by their fast-drying and strong adhesive properties. Ethyl cyanoacrylate has been used in a variety of applications, including wound closure, tissue bonding, and as a model adhesive for studying adhesion mechanisms.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate is based on the formation of strong covalent bonds between the adhesive and the substrate. The adhesive reacts with the surface of the substrate to form a polymer network, which provides a strong and durable bond. The fast-drying nature of the adhesive is due to the rapid polymerization of the monomer to form the polymer network.
Biochemical and physiological effects:
Ethyl cyanoacrylate has been shown to be biocompatible and non-toxic in vitro and in vivo. It has been used in a variety of biomedical applications, including tissue engineering, drug delivery, and wound closure. It has also been used as a sealant for vascular and gastrointestinal surgeries. However, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in vivo requires careful consideration of the potential risks and benefits, as well as the appropriate dosing and delivery methods.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in lab experiments include its fast-drying nature, strong adhesive properties, and biocompatibility. It can be used as a model adhesive for studying adhesion mechanisms, as well as a coating material for microelectronic devices. However, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in lab experiments is limited by its sensitivity to moisture and temperature, as well as its potential toxicity and flammability.
Orientations Futures
There are many potential future directions for the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in scientific research. One area of interest is the development of new drug delivery systems based on ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate. Another area of interest is the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in tissue engineering, where it could be used as a matrix material for cell growth and differentiation. Additionally, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in microelectronic devices could be expanded to include new applications such as flexible electronics and wearable sensors.
Méthodes De Synthèse
The synthesis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate involves the reaction of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacetate with formaldehyde in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation, to yield the final product. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.
Applications De Recherche Scientifique
Ethyl cyanoacrylate has been used in a variety of scientific research applications due to its strong adhesive properties and fast-drying nature. It has been used as a tissue adhesive for wound closure, as a model adhesive for studying adhesion mechanisms, and as a coating material for microelectronic devices. It has also been used in the development of drug delivery systems and as a matrix material for tissue engineering.
Propriétés
Numéro CAS |
64046-50-0 |
|---|---|
Nom du produit |
ethyl (Z)-2-cyano-3-ethoxybut-2-enoate |
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.2 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7- |
Clé InChI |
YKXFOGAYPIPTKF-FPLPWBNLSA-N |
SMILES isomérique |
CCO/C(=C(/C#N)\C(=O)OCC)/C |
SMILES |
CCOC(=C(C#N)C(=O)OCC)C |
SMILES canonique |
CCOC(=C(C#N)C(=O)OCC)C |
Autres numéros CAS |
35260-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



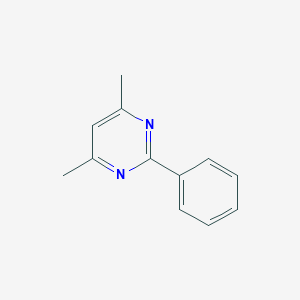

![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

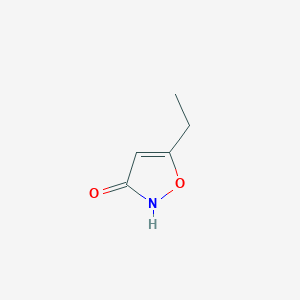
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
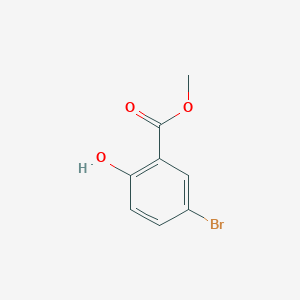
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
